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Compound of Interest

Compound Name: 2-Chloroquinazolin-8-ol

Cat. No.: B2408157

An In-depth Technical Guide to 2-Chloroquinazolin-8-ol: Properties, Synthesis, and
Applications

Authored by a Senior Application Scientist
Foreword: The Quinazoline Scaffold - A Cornerstone
of Modern Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine
rings, represents a privileged scaffold in the landscape of drug discovery. Nature itself has
utilized this core in various alkaloids, but its true potential has been unlocked through synthetic
chemistry. The versatility of the quinazoline framework allows for functionalization at multiple
positions, enabling chemists to fine-tune steric, electronic, and pharmacokinetic properties.
This has led to the development of numerous clinically successful drugs, including treatments
for hypertension (Prazosin), cancer (Gefitinib, Erlotinib), and post-traumatic stress disorder.

This guide focuses on a specific, highly valuable derivative: 2-Chloroquinazolin-8-ol. The
strategic placement of a reactive chloro group at the 2-position and a hydroxyl group at the 8-
position makes this molecule a uniquely powerful building block. The chloro moiety serves as
an excellent electrophilic handle for introducing diverse substituents via nucleophilic
substitution, while the phenolic hydroxyl group offers a site for modulation of solubility,
hydrogen bonding capabilities, and further derivatization. Understanding the nuanced
properties and reactivity of this intermediate is paramount for researchers aiming to leverage its
potential in constructing novel, biologically active compounds.
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Core Molecular Profile: Structure and
Physicochemical Properties

2-Chloroquinazolin-8-ol is a solid organic compound whose structure is defined by the
guinazoline core substituted with a chlorine atom at the C2 position and a hydroxyl group at the
C8 position.

Caption: Chemical structure of 2-Chloroquinazolin-8-ol.

The inherent asymmetry and distinct reactivity of its functional groups make it a cornerstone
intermediate for building molecular complexity.

Key Physicochemical Data

The fundamental properties of 2-Chloroquinazolin-8-ol are summarized below, providing
essential information for its handling, storage, and application in synthesis.

Property Value Source(s)
CAS Number 953039-10-6 [11[2][3][4]
Molecular Formula CsHsCIN20 [11[2]
Molecular Weight 180.59 g/mol [1][5]
Physical Form Solid, White powder [3]

Purity Typically 295% [1]

Boiling Point 325.3 £ 24.0 °C at 760 mmHg

N Room temperature or 2-8°C,
Storage Conditions _ _ [3]4][5]
sealed in a dry environment

IUPAC Name 2-chloroquinazolin-8-ol [1]
OC1=CC=CC2=CN=C(CI)N=C
SMILES 12 [1]

Spectroscopic Signature
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While a comprehensive, published spectral analysis is not readily available, the structure of 2-
Chloroquinazolin-8-ol allows for the confident prediction of its key spectroscopic features
based on data from analogous quinoline and quinazoline structures.[6][7][8]

'H NMR: The proton spectrum is expected to show distinct signals in the aromatic region
(approx. 7.0-8.5 ppm). Three protons on the carbocyclic ring will appear as a coupled system
(doublet, triplet, doublet). The C4-proton will likely appear as a singlet further downfield. The
phenolic -OH proton will be a broad singlet, the position of which is dependent on solvent
and concentration.

e 13C NMR: The carbon spectrum will display eight signals for the aromatic carbons. The C2
carbon, bonded to both chlorine and nitrogen, will be significantly deshielded. The C8
carbon, attached to the hydroxyl group, will also show a characteristic chemical shift.

» IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400
cm~1), C=N stretching (~1610-1630 cm~1), and C-Cl stretching (~700-800 cm™1).

o Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the
molecular ion [M]+ due to the presence of one chlorine atom (3>Cl and 3’Cl in an approximate
3:1 ratio). The nominal molecular ion peak will be at m/z = 180, with a corresponding [M+2]+
peak at m/z = 182.

Synthesis and Chemical Reactivity

The utility of 2-Chloroquinazolin-8-ol stems from its accessibility and predictable reactivity,
which allows for its use as a scaffold in divergent synthetic strategies.

Proposed Synthetic Pathway

While 2-Chloroquinazolin-8-ol is commercially available, a plausible and robust laboratory
synthesis can be envisioned starting from 2-aminobenzoic acid derivatives, a common strategy
for quinazolinone construction.[9] A key step involves the formation of the quinazoline core
followed by chlorination.

Protocol: Synthesis of 2-Chloroquinazolin-8-ol

Step 1: Synthesis of Quinazoline-2,8-diol
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o Rationale: This initial step constructs the core heterocyclic system. Using a readily available
substituted anthranilic acid and a cyclizing agent like urea or cyanogen bromide establishes
the quinazoline framework.

e Procedure:

o To a stirred suspension of 2-amino-3-hydroxybenzoic acid (1 equivalent) in an appropriate
solvent (e.g., dioxane), add cyanogen bromide (1.1 equivalents).

o Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

o Upon completion, cool the mixture to room temperature and neutralize with an aqueous
base (e.g., NaHCO:s).

o Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to
yield the intermediate quinazoline-2,8-diol.

Step 2: Chlorination of Quinazoline-2,8-diol

o Rationale: The conversion of the 2-hydroxy (or its tautomeric 2-oxo form) to the 2-chloro
group is a critical activation step. Phosphorus oxychloride (POCIs) is a standard and effective
reagent for this type of transformation. A similar procedure is used to convert 2,8-
quinolinediol to 2-chloro-8-hydroxyquinoline.[10]

e Procedure:

o Carefully add quinazoline-2,8-diol (1 equivalent) to an excess of phosphorus oxychloride
(POCIs) with stirring in a flask equipped with a reflux condenser. A catalytic amount of
dimethylformamide (DMF) can be added to facilitate the reaction.

o Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid should gradually
dissolve.

o After cooling to room temperature, slowly and cautiously pour the reaction mixture onto
crushed ice to quench the excess POCIs.
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o Adjust the pH to ~7-8 with a concentrated base solution (e.g., NaOH or NH4sOH) while
cooling in an ice bath.

o The crude 2-Chloroquinazolin-8-ol will precipitate. Collect the solid by filtration, wash
thoroughly with cold water, and dry.

o Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or
ethyl acetate/hexane) to obtain the final product.

The Dichotomy of Reactivity: C2-Chloride and C8-
Hydroxyl

The synthetic power of 2-Chloroquinazolin-8-ol lies in the orthogonal reactivity of its two
primary functional groups. The C2-chloro is an electrophilic center, while the C8-hydroxyl is a
nucleophilic/acidic center.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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